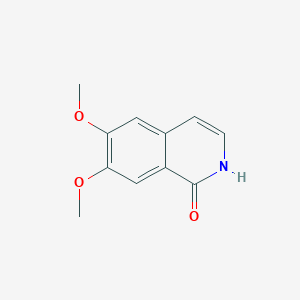

6,7-Dimethoxyisoquinolin-1(2H)-one

Description

Properties

IUPAC Name |

6,7-dimethoxy-2H-isoquinolin-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO3/c1-14-9-5-7-3-4-12-11(13)8(7)6-10(9)15-2/h3-6H,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSCNYUAUZAUCBZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C=CNC2=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10391355 | |

| Record name | 6,7-Dimethoxyisoquinolin-1(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10391355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16101-63-6 | |

| Record name | 6,7-Dimethoxyisoquinolin-1(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10391355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6,7-dimethoxy-1,2-dihydroisoquinolin-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 6,7-Dimethoxyisoquinolin-1(2H)-one (CAS No. 16101-63-6)

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Isoquinolinone Scaffold

6,7-Dimethoxyisoquinolin-1(2H)-one is a heterocyclic organic compound featuring a bicyclic isoquinoline core. This scaffold is of significant interest in medicinal chemistry and drug development. Isoquinoline and its derivatives are found in numerous natural alkaloids and synthetic molecules that exhibit a wide array of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and cardiovascular effects.[1] The specific substitution pattern of two methoxy groups at the 6th and 7th positions, combined with the ketone at the 1-position, makes this molecule a crucial and versatile intermediate for the synthesis of more complex, biologically active compounds.[1] Its structure allows for various chemical modifications, providing a foundation for developing novel therapeutics, particularly selective enzyme inhibitors and ligands for central nervous system disorders.[1]

Physicochemical and Structural Characteristics

A comprehensive understanding of the physical and chemical properties of this compound is fundamental for its application in synthetic chemistry and drug design.

| Property | Value | Source |

| CAS Number | 16101-63-6 | [1] |

| Molecular Formula | C₁₁H₁₁NO₃ | [1] |

| Molecular Weight | 205.21 g/mol | [1] |

| Synonym | 6,7-dimethoxy-1-isoquinolinol | - |

| Appearance | Light yellow to orange crystalline powder | [2] |

| Storage | Room temperature, sealed in dry conditions | [1] |

Structural Diagram (Graphviz DOT)

Sources

Methodological & Application

Application Note & Protocol: Synthesis of 6,7-Dimethoxyisoquinolin-1(2H)-one

For: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive guide to the synthesis of 6,7-Dimethoxyisoquinolin-1(2H)-one, a key heterocyclic scaffold in medicinal chemistry. We present a detailed, field-proven protocol based on the Bischler-Napieralski reaction followed by oxidation. The guide emphasizes the underlying chemical principles, offering causality-driven explanations for experimental choices to ensure reproducibility and success. It includes step-by-step procedures, reagent tables, mechanistic diagrams, and a troubleshooting guide to empower researchers in their synthetic endeavors.

Introduction and Strategic Overview

This compound is a crucial intermediate in the synthesis of a wide range of pharmacologically active compounds, including papaverine analogues and other isoquinoline alkaloids. The isoquinoline core is a "privileged scaffold" in drug discovery, appearing in numerous approved drugs.

Several classical methods exist for constructing the isoquinoline skeleton, including the Pomeranz-Fritsch, Pictet-Spengler, and Bischler-Napieralski reactions.[1][2][3]

-

Pomeranz-Fritsch Reaction: Involves the acid-catalyzed cyclization of a benzalaminoacetal.[4][5] While effective, it often requires harsh acidic conditions.

-

Pictet-Spengler Reaction: Condenses a β-arylethylamine with an aldehyde or ketone to form a tetrahydroisoquinoline, which can be subsequently oxidized.[6][7] This method is powerful, especially for generating stereocenters.

-

Bischler-Napieralski Reaction: An intramolecular electrophilic aromatic substitution that cyclizes a β-arylethylamide to a 3,4-dihydroisoquinoline.[8] This intermediate is then oxidized to the desired isoquinoline or isoquinolone.

For the synthesis of this compound, a robust and widely-cited approach involves a two-stage process:

-

Stage 1: Bischler-Napieralski Cyclization to form 6,7-dimethoxy-3,4-dihydroisoquinoline.

-

Stage 2: Oxidation of the dihydroisoquinoline intermediate to the target isoquinolone.

This application note will focus on this reliable two-stage protocol, providing detailed steps and scientific rationale.

Featured Synthesis Protocol: A Two-Stage Approach

This protocol is designed to be a self-validating system, where the successful synthesis and characterization of the intermediate in Stage 1 provides a strong foundation for proceeding to Stage 2.

Experimental Workflow Overview

Caption: Overall workflow for the synthesis of the target compound.

Stage 1: Synthesis of 6,7-Dimethoxy-3,4-dihydroisoquinoline

Step 1.1: Synthesis of the Amide Precursor

Principle: The first step is the formation of the necessary amide precursor, N-(3,4-dimethoxyphenethyl)acetamide. This is a standard nucleophilic acyl substitution where the amine (3,4-dimethoxyphenethylamine) attacks the electrophilic carbonyl carbon of an acetylating agent (acetic anhydride). A mild base is used to neutralize the acid byproduct.

Materials & Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Stoichiometric Ratio |

| 3,4-Dimethoxyphenethylamine | 181.23 | 10.0 g | 55.17 | 1.0 |

| Acetic Anhydride | 102.09 | 6.2 mL (6.7 g) | 65.6 | 1.2 |

| Pyridine | 79.10 | 6.7 mL | 83.0 | 1.5 |

| Dichloromethane (DCM) | - | 100 mL | - | Solvent |

| 1M Hydrochloric Acid (HCl) | - | ~50 mL | - | Work-up |

| Saturated Sodium Bicarbonate (NaHCO₃) | - | ~50 mL | - | Work-up |

| Brine | - | ~50 mL | - | Work-up |

| Anhydrous Magnesium Sulfate (MgSO₄) | - | ~5 g | - | Drying Agent |

Protocol:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3,4-dimethoxyphenethylamine (10.0 g, 55.17 mmol) in dichloromethane (100 mL).

-

Reagent Addition: Cool the solution to 0 °C in an ice bath. Slowly add pyridine (6.7 mL, 83.0 mmol), followed by the dropwise addition of acetic anhydride (6.2 mL, 65.6 mmol).

-

Expert Insight: Pyridine acts as both a nucleophilic catalyst and a base to scavenge the acetic acid formed, driving the reaction to completion. Slow addition at 0 °C is crucial to control the exothermic reaction.

-

-

Reaction Progression: Remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine spot has disappeared.

-

Aqueous Work-up: Transfer the reaction mixture to a separatory funnel. Wash sequentially with 1M HCl (2 x 25 mL) to remove excess pyridine, followed by saturated NaHCO₃ solution (1 x 50 mL) to neutralize any remaining acid, and finally with brine (1 x 50 mL).

-

Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The resulting crude product, N-(3,4-dimethoxyphenethyl)acetamide, should be a white to off-white solid and is often of sufficient purity for the next step. If necessary, it can be recrystallized from ethyl acetate/hexanes.

Step 1.2: Bischler-Napieralski Cyclization

Principle: This is the key ring-forming step. The Bischler-Napieralski reaction is an intramolecular electrophilic aromatic substitution.[9] A dehydrating Lewis acid, such as phosphorus oxychloride (POCl₃), activates the amide carbonyl, which is then attacked by the electron-rich aromatic ring to form the dihydroisoquinoline ring system.[10] The methoxy groups on the phenyl ring are crucial electron-donating groups that activate the ring for this cyclization.[11]

Materials & Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Stoichiometric Ratio |

| N-(3,4-dimethoxyphenethyl)acetamide | 223.27 | 10.0 g | 44.79 | 1.0 |

| Phosphorus Oxychloride (POCl₃) | 153.33 | 8.4 mL (13.8 g) | 90.0 | 2.0 |

| Toluene (anhydrous) | - | 100 mL | - | Solvent |

| Dichloromethane (DCM) | - | ~50 mL | - | Work-up |

| 10% Sodium Hydroxide (NaOH) soln. | - | ~100 mL | - | Work-up |

Protocol:

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stir bar, add N-(3,4-dimethoxyphenethyl)acetamide (10.0 g, 44.79 mmol) and anhydrous toluene (100 mL).

-

Reagent Addition: Carefully and slowly add phosphorus oxychloride (8.4 mL, 90.0 mmol) to the suspension.

-

Safety First: POCl₃ is highly corrosive and reacts violently with water. This step must be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, goggles, lab coat) is mandatory.

-

-

Reaction: Heat the mixture to reflux (approx. 110 °C) and maintain for 2-3 hours. The reaction should become a clear, homogenous solution.

-

Quenching and Work-up: Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice (~150 g) in a large beaker with vigorous stirring. This hydrolyzes the excess POCl₃.

-

Basification: Once the ice has melted, slowly basify the acidic aqueous solution by adding 10% NaOH solution until the pH is ~9-10. This neutralizes the reaction and precipitates the product.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

-

Isolation: Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield crude 6,7-dimethoxy-1-methyl-3,4-dihydroisoquinoline as an oil or low-melting solid. This intermediate is often carried forward without further purification.

Stage 2: Oxidation to this compound

Principle: The final step involves the oxidation of the dihydroisoquinoline intermediate. While various oxidizing agents can be used, a common and effective method involves oxidation with potassium permanganate under basic conditions, which oxidizes the C1-methyl group and the adjacent C=N bond to form the target lactam (isoquinolone) structure.

Materials & Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Stoichiometric Ratio |

| 6,7-dimethoxy-1-methyl-3,4-dihydroisoquinoline | 205.25 | ~9.2 g (from Stage 1) | 44.79 | 1.0 |

| Potassium Permanganate (KMnO₄) | 158.03 | 14.2 g | 89.8 | 2.0 |

| Acetone | - | 200 mL | - | Solvent |

| Water | - | 50 mL | - | Co-solvent |

| Sodium bisulfite (NaHSO₃) | - | As needed | - | Quenching |

| Ethanol | - | As needed | - | Recrystallization |

Protocol:

-

Reaction Setup: In a 500 mL Erlenmeyer flask, dissolve the crude dihydroisoquinoline from Stage 1 in a mixture of acetone (200 mL) and water (50 mL).

-

Oxidant Addition: While stirring vigorously, add potassium permanganate (14.2 g, 89.8 mmol) portion-wise over 30-45 minutes.

-

Expert Insight: The reaction is exothermic. Adding the KMnO₄ in small portions helps control the temperature and prevents runaway reactions. The appearance of a brown manganese dioxide (MnO₂) precipitate indicates the reaction is proceeding.

-

-

Reaction Progression: Continue stirring at room temperature for 1-2 hours after the final addition of KMnO₄. Monitor by TLC.

-

Quenching: Quench the reaction by adding a saturated solution of sodium bisulfite until the purple color of excess permanganate disappears and the brown MnO₂ precipitate dissolves.

-

Isolation of Crude Product: Filter the reaction mixture to remove any remaining inorganic salts. Concentrate the filtrate under reduced pressure to remove the acetone. The aqueous residue will contain the product.

-

Extraction: Extract the aqueous layer with ethyl acetate or chloroform (3 x 75 mL).

-

Purification: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate to obtain the crude solid product.

-

Recrystallization: Recrystallize the crude solid from hot ethanol or an ethanol/water mixture to yield pure this compound as crystalline needles.

Mechanistic Deep Dive: The Bischler-Napieralski Reaction

The mechanism of the Bischler-Napieralski reaction is a cornerstone of heterocyclic chemistry. While two pathways have been debated, the nitrilium ion intermediate mechanism is widely accepted under the conditions described.[8]

Caption: Mechanism of the Bischler-Napieralski Reaction.

-

Activation of Amide: The lone pair of electrons on the amide oxygen attacks the electrophilic phosphorus atom of POCl₃.[10]

-

Formation of Nitrilium Ion: A subsequent elimination of the dichlorophosphate group generates a highly electrophilic nitrilium ion intermediate.[8][10] This step is the key to creating a potent electrophile for the ring-closing reaction.

-

Intramolecular Electrophilic Aromatic Substitution (SEAr): The electron-rich aromatic ring, activated by the two methoxy groups, acts as a nucleophile and attacks the electrophilic carbon of the nitrilium ion. This forms a six-membered ring and a resonance-stabilized carbocation intermediate (a sigma complex).[11]

-

Rearomatization: A proton is lost from the carbon where the electrophile attached, restoring the aromaticity of the benzene ring and yielding the final 3,4-dihydroisoquinoline product.

Troubleshooting and Final Considerations

| Issue | Possible Cause | Recommended Solution |

| Low yield in Stage 1.2 (Cyclization) | Incomplete reaction; wet reagents/solvents. | Ensure anhydrous conditions. Extend reflux time and monitor by TLC. Use of P₂O₅ in addition to POCl₃ can increase dehydrating power.[10] |

| Formation of styrene side-product | Retro-Ritter reaction. | This side reaction is evidence for the nitrilium intermediate.[10] While less common with activated rings, it can be suppressed by using a nitrile solvent, though this complicates the work-up.[11] |

| Difficult work-up in Stage 2 (Oxidation) | Emulsion formation during extraction. | Add more brine to the separatory funnel to help break the emulsion. Gentle swirling instead of vigorous shaking can also help. |

| Product fails to crystallize | Impurities present. | If recrystallization fails, consider purification by column chromatography on silica gel using a gradient of ethyl acetate in hexanes. |

References

-

Organic Chemistry Portal. (n.d.). Bischler-Napieralski Reaction. Retrieved from [Link]

-

PharmaGuideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Isoquinoline. Retrieved from [Link]

-

Wikipedia. (n.d.). Bischler–Napieralski reaction. Retrieved from [Link]

-

Kurek, J., et al. (2023). Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. Molecules, 28(8), 3349. Retrieved from [Link]

-

Wikipedia. (n.d.). Pictet–Spengler reaction. Retrieved from [Link]

-

NROChemistry. (n.d.). Bischler-Napieralski Reaction: Examples & Mechanism. Retrieved from [Link]

-

Royal Society of Chemistry. (2025). Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. RSC Advances. Retrieved from [Link]

-

ACS Publications. (2017). Pomeranz–Fritsch Synthesis of Isoquinoline: Gas-Phase Collisional Activation Opens Additional Reaction Pathways. Journal of the American Chemical Society. Retrieved from [Link]

-

YouTube. (2019). Synthesis of Isoquinoline / Pictet Spengler Reaction mechanism application/ UGC CSIR NET GATE JAM. Retrieved from [Link]

-

J&K Scientific LLC. (2025). Bischler-Napieralski Reaction. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of tetrahydroisoquinolines. Retrieved from [Link]

-

Gensler, W. J. (1951). The Synthesis of Isoquinolines by the Pomeranz-Fritsch Reaction. Organic Reactions, 6, 191-206. Retrieved from [Link]

Sources

- 1. Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes - RSC Advances (RSC Publishing) DOI:10.1039/D5RA04962H [pubs.rsc.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. m.youtube.com [m.youtube.com]

- 4. Pomeranz-Fritsch Reaction | Thermo Fisher Scientific - US [thermofisher.com]

- 5. organicreactions.org [organicreactions.org]

- 6. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]

- 7. Pictet-Spengler Isoquinoline Synthesis (Chapter 46) - Name Reactions in Organic Synthesis [cambridge.org]

- 8. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]

- 9. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]

- 10. Bischler-Napieralski Reaction [organic-chemistry.org]

- 11. jk-sci.com [jk-sci.com]

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for Isoquinoline Synthesis

Welcome to the Technical Support Center for Isoquinoline Synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing the isoquinoline scaffold. The isoquinoline core is a vital pharmacophore found in numerous natural products and synthetic compounds with a wide range of biological activities.[1] This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for the most common and powerful methods of isoquinoline synthesis: the Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch reactions. Our goal is to equip you with the technical knowledge and practical insights to overcome common challenges, optimize your reaction conditions, and achieve your synthetic goals efficiently and effectively.

I. The Bischler-Napieralski Reaction: A Guide to Success

The Bischler-Napieralski reaction is a robust method for the synthesis of 3,4-dihydroisoquinolines from β-arylethylamides, which can be subsequently oxidized to the corresponding isoquinolines.[2][3] This intramolecular electrophilic aromatic substitution is highly effective, particularly with electron-rich aromatic systems.[2] However, its success is highly dependent on the careful selection of reagents and reaction conditions.

Frequently Asked Questions (FAQs): Bischler-Napieralski Reaction

Q1: What is the fundamental mechanism of the Bischler-Napieralski reaction?

A1: The reaction proceeds via the cyclization of a β-arylethylamide using a condensing agent, such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅).[2] The mechanism can follow two main pathways depending on the reaction conditions. One pathway involves the formation of a dichlorophosphoryl imine-ester intermediate, while the other proceeds through a nitrilium ion intermediate.[2] Both pathways culminate in an intramolecular electrophilic aromatic substitution to form the dihydroisoquinoline ring.[4]

Q2: How do substituents on the aromatic ring affect the reaction outcome?

A2: The Bischler-Napieralski reaction is an electrophilic aromatic substitution; therefore, the electronic nature of the aromatic ring is critical. Electron-donating groups (EDGs) such as alkoxy or alkyl groups activate the ring, facilitating the electrophilic attack and leading to higher yields.[2][5] Conversely, electron-withdrawing groups (EWGs) like nitro or cyano groups deactivate the ring, significantly impeding or even preventing the cyclization.[6]

Q3: What are the most common dehydrating agents, and how do I choose the right one?

A3: The choice of dehydrating agent is crucial and depends on the reactivity of your substrate.[3]

-

Phosphorus oxychloride (POCl₃): The most widely used and often sufficient for activated aromatic rings.[4]

-

Phosphorus pentoxide (P₂O₅) in refluxing POCl₃: A more potent combination, necessary for less reactive or deactivated substrates.[4][5]

-

Triflic anhydride (Tf₂O) with a non-nucleophilic base (e.g., 2-chloropyridine): A milder and often more efficient system that allows for lower reaction temperatures, which can be beneficial for sensitive substrates.[3][7]

-

Polyphosphoric acid (PPA): Another strong dehydrating agent, particularly useful for certain substrates.[2]

Troubleshooting Guide: Bischler-Napieralski Reaction

| Problem | Potential Cause(s) | Troubleshooting Solutions & Rationale |

| Low or No Yield | Deactivated Aromatic Ring: The presence of electron-withdrawing groups on the aromatic ring significantly hinders the electrophilic cyclization.[3][6] | Solution: For substrates with EWGs, consider using a more potent dehydrating agent like P₂O₅ in refluxing POCl₃ or the Tf₂O/2-chloropyridine system.[5] Alternatively, if possible, modify the synthetic route to introduce the EWG after the isoquinoline core has been formed. |

| Insufficiently Potent Dehydrating Agent: For moderately activated or unactivated rings, POCl₃ alone may not be strong enough to drive the reaction to completion.[3] | Solution: Increase the potency of the dehydrating agent. A switch from POCl₃ to P₂O₅/POCl₃ or Tf₂O can significantly improve yields. The latter is particularly effective at lower temperatures, which can also minimize side reactions.[3][7] | |

| Incomplete Reaction: The reaction time may be too short, or the temperature too low. | Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If starting material persists, consider extending the reaction time or cautiously increasing the temperature.[3] | |

| Formation of Styrene Side Product (Retro-Ritter Reaction) | Nitrilium Ion Fragmentation: The nitrilium ion intermediate can fragment to form a stable styrene derivative, especially when the resulting double bond is highly conjugated.[5][7] | Solution 1: Use a nitrile solvent (e.g., acetonitrile) corresponding to the nitrile that would be eliminated. This can shift the equilibrium away from the retro-Ritter product.[7] Solution 2: Employ milder reaction conditions. The use of oxalyl chloride or the Tf₂O/2-chloropyridine system can generate an N-acyliminium intermediate that is less prone to fragmentation.[5][7] |

| Tar Formation | High Reaction Temperature or Prolonged Reaction Time: Excessive heat or extended reaction times can lead to polymerization and decomposition of starting materials and products.[3] | Solution: Carefully control the reaction temperature, employing a gradual increase to the desired reflux. Monitor the reaction closely and quench it as soon as the starting material is consumed to prevent over-heating. Ensure adequate solvent volume to maintain a stirrable mixture.[3] |

Detailed Experimental Protocol: Bischler-Napieralski Synthesis of a 3,4-Dihydroisoquinoline

This is a general procedure and may require optimization for your specific substrate.

-

Reaction Setup: To an oven-dried, round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add the β-arylethylamide substrate (1.0 equivalent).

-

Solvent Addition: Under an inert atmosphere (e.g., nitrogen or argon), add an anhydrous solvent such as toluene or acetonitrile.

-

Reagent Addition: Cool the flask in an ice bath. Slowly add phosphorus oxychloride (POCl₃) (typically 2-3 equivalents) dropwise to the stirred solution. The addition is often exothermic.

-

Reaction: After the addition is complete, heat the reaction mixture to reflux. Monitor the progress of the reaction by TLC or LC-MS.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully and slowly pour the reaction mixture into a beaker of crushed ice and water to quench the excess POCl₃.

-

Neutralization and Extraction: Basify the acidic aqueous solution with a concentrated solution of sodium hydroxide or sodium carbonate until the pH is >10. Extract the aqueous layer with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate) three times.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel or by recrystallization.[3]

II. The Pictet-Spengler Reaction: A Versatile Tool for Tetrahydroisoquinolines

The Pictet-Spengler reaction is a powerful and widely used method for the synthesis of tetrahydroisoquinolines. It involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure.[8] This reaction is particularly valuable in the synthesis of alkaloids and other natural products.[6]

Frequently Asked Questions (FAQs): Pictet-Spengler Reaction

Q1: What is the mechanism of the Pictet-Spengler reaction?

A1: The reaction begins with the formation of a Schiff base (iminium ion) from the condensation of the β-arylethylamine and the carbonyl compound under acidic conditions.[9] This is followed by an intramolecular electrophilic attack of the iminium ion on the electron-rich aromatic ring to form a spirocyclic intermediate.[8] Subsequent rearomatization through the loss of a proton yields the final tetrahydroisoquinoline product.[9]

Q2: How does the nature of the aromatic ring and the carbonyl compound influence the reaction?

A2: Similar to the Bischler-Napieralski reaction, the Pictet-Spengler reaction is favored by electron-donating groups on the aromatic ring, which increase its nucleophilicity.[10] Highly activated systems, such as indoles or pyrroles, often react under very mild conditions.[8] Less nucleophilic aromatic rings, like a simple phenyl group, may require stronger acids and higher temperatures to achieve good yields.[8] The reactivity of the carbonyl compound also plays a role, with aldehydes generally being more reactive than ketones.

Q3: What are the typical catalysts used in the Pictet-Spengler reaction?

A3: The reaction is typically catalyzed by protic acids such as hydrochloric acid (HCl) or trifluoroacetic acid (TFA), or by Lewis acids.[11] In some cases, particularly with highly activated aromatic rings, the reaction can proceed without a catalyst, sometimes even under physiological pH conditions.[9]

Troubleshooting Guide: Pictet-Spengler Reaction

| Problem | Potential Cause(s) | Troubleshooting Solutions & Rationale |

| Low or No Yield | Deactivated Aromatic Ring: An electron-poor aromatic ring is not sufficiently nucleophilic to attack the iminium ion.[8] | Solution: If possible, introduce activating groups onto the aromatic ring. Alternatively, harsher reaction conditions (stronger acid, higher temperature) may be required, but this can also lead to side reactions.[8] |

| Unstable Iminium Ion: The iminium ion may be prone to decomposition or side reactions before cyclization can occur. | Solution: Ensure anhydrous conditions, as water can hydrolyze the iminium ion back to the starting materials. Running the reaction at lower temperatures may also help to stabilize the intermediate. | |

| Steric Hindrance: Bulky substituents on either the β-arylethylamine or the carbonyl compound can hinder the cyclization step. | Solution: If possible, use less sterically demanding starting materials. In some cases, a different catalyst or solvent system may help to overcome steric barriers. | |

| Formation of Side Products | Over-oxidation: The tetrahydroisoquinoline product can sometimes be oxidized to the corresponding dihydroisoquinoline or fully aromatic isoquinoline, especially if the reaction is run for too long or at high temperatures. | Solution: Monitor the reaction carefully and stop it once the starting material has been consumed. The use of milder reaction conditions can also help to prevent over-oxidation. The product can also be intentionally oxidized in a subsequent step if the fully aromatic isoquinoline is the desired product.[2] |

| Competing Reactions of the Carbonyl Compound: Aldehydes, in particular, can undergo self-condensation or other side reactions under acidic conditions. | Solution: Use a slight excess of the carbonyl compound to ensure complete consumption of the more valuable β-arylethylamine.[9] Adding the aldehyde slowly to the reaction mixture can also help to minimize its self-condensation. |

Detailed Experimental Protocol: Pictet-Spengler Synthesis of a Tetrahydroisoquinoline

This is a general procedure and may require optimization for your specific substrate.

-

Reaction Setup: To a round-bottom flask, add the β-arylethylamine (1.0 equivalent) and a suitable solvent (e.g., methanol, ethanol, or dichloromethane).

-

Aldehyde Addition: Add the aldehyde or ketone (1.0-1.2 equivalents) to the solution.

-

Acid Catalyst: Add the acid catalyst (e.g., a few drops of concentrated HCl or 0.1 equivalents of a Lewis acid).

-

Reaction: Stir the reaction mixture at room temperature or with gentle heating. Monitor the progress of the reaction by TLC or LC-MS.

-

Work-up: Once the reaction is complete, neutralize the acid with a base (e.g., saturated sodium bicarbonate solution).

-

Extraction: Extract the aqueous layer with an organic solvent.

-

Purification: Wash the combined organic layers with brine, dry over an anhydrous drying agent, filter, and concentrate. The crude product can be purified by column chromatography or recrystallization.[9]

III. The Pomeranz-Fritsch Reaction: A Direct Route to Isoquinolines

The Pomeranz-Fritsch reaction provides a direct method for the synthesis of isoquinolines from a benzaldehyde and a 2,2-dialkoxyethylamine.[12] The reaction proceeds via an acid-catalyzed cyclization of a benzalaminoacetal intermediate.[13] While powerful, the classical conditions often require harsh acids and can result in low yields, leading to the development of several modifications.[14]

Frequently Asked Questions (FAQs): Pomeranz-Fritsch Reaction

Q1: What is the general mechanism of the Pomeranz-Fritsch reaction?

A1: The reaction occurs in two main stages. First, the benzaldehyde and 2,2-dialkoxyethylamine condense to form a benzalaminoacetal (a Schiff base).[4] In the second stage, under strong acid catalysis, the acetal is hydrolyzed, and the resulting intermediate undergoes an intramolecular electrophilic cyclization onto the aromatic ring, followed by dehydration to yield the aromatic isoquinoline.[12]

Q2: What are the common acids used, and are there milder alternatives?

A2: The traditional Pomeranz-Fritsch reaction uses concentrated sulfuric acid.[15] However, this can lead to low yields and side reactions. Milder and more effective alternatives that have been developed include:

-

Boron trifluoride-trifluoroacetic anhydride: A powerful reagent combination that can provide good yields for a range of substrates.[3]

-

Polyphosphoric acid (PPA): A useful alternative to sulfuric acid.[3]

-

Trimethylsilyltriflate (TMSOTf) and an amine base: A recently developed mild system that allows for the preparation of a broad range of 1,2-dihydroisoquinolines, which can then be oxidized to isoquinolines.[16]

Q3: What are the main limitations of the Pomeranz-Fritsch reaction?

A3: The primary limitation of the classical Pomeranz-Fritsch reaction is often low yields, especially for substrates with electron-withdrawing groups.[14] The harsh acidic conditions can also be incompatible with sensitive functional groups. The development of modified procedures has significantly expanded the scope and utility of this reaction.[14][16]

Troubleshooting Guide: Pomeranz-Fritsch Reaction

| Problem | Potential Cause(s) | Troubleshooting Solutions & Rationale |

| Low or No Yield | Harsh Reaction Conditions: Concentrated sulfuric acid can cause decomposition of starting materials or products, leading to low yields and tar formation. | Solution: Explore milder acid catalysts such as PPA, boron trifluoride-trifluoroacetic anhydride, or the TMSOTf/amine base system.[3][16] These alternatives often provide better yields and a cleaner reaction profile. |

| Deactivated Aromatic Ring: As with the other isoquinoline syntheses, electron-withdrawing groups on the benzaldehyde starting material will disfavor the electrophilic cyclization. | Solution: If possible, choose a synthetic route that allows for the introduction of the deactivating group after the isoquinoline ring is formed. The use of more potent acid catalysts may also be necessary. | |

| Incomplete Cyclization: The intermediate may not cyclize efficiently under the chosen conditions. | Solution: Ensure that the reaction is run for a sufficient amount of time and at an appropriate temperature. The choice of acid catalyst is also critical for promoting efficient cyclization. | |

| Side Reactions | Polymerization: The strong acid can promote polymerization of the starting materials or intermediates. | Solution: Using milder reaction conditions and carefully controlling the reaction temperature can help to minimize polymerization. Slow addition of the acid catalyst may also be beneficial. |

| Formation of undesired isomers: Depending on the substitution pattern of the benzaldehyde, cyclization can potentially occur at different positions on the aromatic ring. | Solution: The regioselectivity of the cyclization is generally governed by the electronic and steric properties of the substituents on the aromatic ring. Careful consideration of the substrate is necessary to predict the likely outcome. |

Modified Experimental Protocol: Pomeranz-Fritsch Synthesis using Milder Conditions

This protocol is based on a modified procedure and may require optimization.[16]

-

Formation of the Benzalaminoacetal: In a round-bottom flask, combine the benzaldehyde (1.0 equivalent) and 2,2-dimethoxyethylamine (1.1 equivalents) in a suitable solvent such as toluene. Heat the mixture with a Dean-Stark trap to remove water and drive the formation of the imine.

-

Cyclization: Cool the solution of the benzalaminoacetal. Under an inert atmosphere, add trimethylsilyltriflate (TMSOTf) (2.0 equivalents) and a hindered amine base such as 2,6-lutidine (2.2 equivalents).

-

Reaction: Stir the reaction mixture at room temperature or with gentle heating. Monitor the formation of the 1,2-dihydroisoquinoline intermediate by TLC or LC-MS.

-

Work-up and Oxidation: Once the cyclization is complete, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent. The crude 1,2-dihydroisoquinoline can then be oxidized to the fully aromatic isoquinoline using a suitable oxidizing agent (e.g., manganese dioxide or DDQ).

-

Purification: The final isoquinoline product can be purified by column chromatography or recrystallization.

IV. Purification Strategies for Isoquinoline Derivatives

The purification of isoquinoline derivatives can be challenging due to the presence of starting materials, reagents, and side products. A systematic approach to purification is essential for obtaining the desired compound in high purity.

-

Acid-Base Extraction: Isoquinolines are basic compounds. An effective initial purification step is often an acid-base extraction. The crude reaction mixture can be dissolved in an organic solvent and washed with an acidic aqueous solution (e.g., 1M HCl). The basic isoquinoline will be protonated and move into the aqueous layer, leaving non-basic impurities in the organic layer. The aqueous layer can then be basified (e.g., with 1M NaOH) and the purified isoquinoline can be back-extracted into an organic solvent.[3]

-

Column Chromatography: Silica gel column chromatography is a standard method for purifying isoquinoline derivatives. The choice of eluent system is critical and will depend on the polarity of the specific compound. A typical starting point is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate or dichloromethane. The polarity of the eluent can be gradually increased to elute the desired product.

-

Recrystallization: If the crude product is a solid and of reasonable purity, recrystallization can be an excellent method for obtaining highly pure material. The choice of solvent is key; the ideal solvent will dissolve the compound when hot but not when cold, while the impurities remain soluble at all temperatures or are insoluble.

V. Visualizing the Synthesis: Reaction Workflow

General Workflow for Isoquinoline Synthesis

Caption: A generalized workflow for the synthesis of isoquinolines.

Decision Tree for Troubleshooting Low Yields

Caption: A decision tree for troubleshooting low yields in isoquinoline synthesis.

References

-

NROChemistry. (n.d.). Bischler-Napieralski Reaction: Examples & Mechanism. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Bischler-Napieralski Reaction. Retrieved from [Link]

-

Wikipedia. (2023, December 2). Pomeranz–Fritsch reaction. Retrieved from [Link]

- Kaur, H. (n.d.). Bischler-Napieralski Reaction. In Name Reactions in Organic Synthesis. Cambridge University Press.

-

J&K Scientific LLC. (2025, May 27). Bischler-Napieralski Reaction. Retrieved from [Link]

- Wang, Q., et al. (2019). Diverse Isoquinoline Scaffolds by Ugi/Pomeranz–Fritsch and Ugi/Schlittler–Müller Reactions. Organic Letters, 21(9), 3218–3222.

-

Grokipedia. (n.d.). Pictet–Spengler reaction. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Isoquinoline synthesis. Retrieved from [Link]

-

Wikipedia. (2023, November 29). Bischler–Napieralski reaction. Retrieved from [Link]

-

Wikipedia. (2023, December 11). Pictet–Spengler reaction. Retrieved from [Link]

- Sarpong, R., et al. (2020). Synthesis of 1,2-Dihydroisoquinolines by a Modified Pomeranz-Fritsch Cyclization. The Journal of Organic Chemistry, 85(4), 2335-2346.

- Zare, R. N., et al. (2017). Pomeranz–Fritsch Synthesis of Isoquinoline: Gas-Phase Collisional Activation Opens Additional Reaction Pathways. The Journal of Physical Chemistry A, 121(40), 7585–7593.

-

J&K Scientific LLC. (2021, March 23). Pictet-Spengler Reaction. Retrieved from [Link]

- Jackson, A. H., & Stewart, G. W. (1971). A new modification of the pomeranz–fritsch isoquinoline synthesis. Journal of the Chemical Society, Perkin Transactions 1, 1971, 224-228.

-

Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Isoquinoline. Retrieved from [Link]

- Centurion University. (n.d.). Synthesis of isoquinolines. CUTM Courseware.

Sources

- 1. Isoquinoline synthesis [organic-chemistry.org]

- 2. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]

- 3. benchchem.com [benchchem.com]

- 4. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]

- 5. jk-sci.com [jk-sci.com]

- 6. The Pictet-Spengler Reaction Updates Its Habits - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Bischler-Napieralski Reaction [organic-chemistry.org]

- 8. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]

- 9. Pictet-Spengler Reaction | NROChemistry [nrochemistry.com]

- 10. Synthesis, Reactions and Medicinal Uses of Isoquinoline | Pharmaguideline [pharmaguideline.com]

- 11. courseware.cutm.ac.in [courseware.cutm.ac.in]

- 12. researchgate.net [researchgate.net]

- 13. www-leland.stanford.edu [www-leland.stanford.edu]

- 14. pubs.acs.org [pubs.acs.org]

- 15. researchgate.net [researchgate.net]

- 16. Synthesis of 1,2-Dihydroisoquinolines by a Modified Pomeranz-Fritsch Cyclization - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Support Center: Scale-Up Synthesis of 6,7-Dimethoxyisoquinolin-1(2H)-one

Welcome to the technical support center for the scale-up synthesis of 6,7-Dimethoxyisoquinolin-1(2H)-one. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered when transitioning this synthesis from the laboratory bench to larger-scale production. Our focus is on providing practical, causality-driven solutions to ensure process robustness, scalability, and product quality.

The synthesis of the this compound core is a foundational step for various pharmacologically active molecules.[1] While several synthetic routes exist, the most common industrial approach involves the cyclization of an N-acylated-β-phenethylamine derivative, typically via a Bischler-Napieralski type reaction, followed by oxidation. This guide will focus on troubleshooting this critical pathway.

Overall Synthetic Workflow

The general process involves two key transformations: the formation of the amide precursor and its subsequent intramolecular cyclization to form the dihydroisoquinoline intermediate, which is then oxidized to the target isoquinolinone.

Caption: High-level workflow for the synthesis of this compound.

Part I: Troubleshooting Guide

This section addresses specific, frequently encountered problems during the scale-up process in a question-and-answer format.

Question 1: My Bischler-Napieralski cyclization is stalling or giving low yields at a larger scale. What are the likely causes and how can I fix it?

Answer: This is a classic scale-up challenge often rooted in mass and heat transfer limitations.[2] The Bischler-Napieralski reaction is a highly exothermic and moisture-sensitive dehydration and cyclization process.[3]

Potential Causes & Solutions:

-

Inadequate Mixing & Localized Hotspots:

-

Causality: At scale, inefficient stirring fails to dissipate the heat generated upon adding the dehydrating agent (e.g., POCl₃), creating localized "hotspots." These hotspots can lead to the formation of intractable polymeric tars and other side products, consuming your starting material and reducing the yield.

-

Solution:

-

Mechanical Stirring: Ensure you are using an appropriately sized overhead mechanical stirrer with a suitable impeller design (e.g., anchor or pitched-blade turbine) to maintain a homogenous mixture.

-

Controlled Reagent Addition: Add the POCl₃ or other dehydrating agent subsurface and at a slow, controlled rate. Monitor the internal reaction temperature closely with a calibrated probe. Implement a cooling bath or reactor jacket to maintain the target temperature.

-

Reverse Addition: Consider adding the amide solution to the dehydrating agent/solvent mixture, which can sometimes provide better temperature control.

-

-

-

Insufficient Dehydration:

-

Causality: The reaction requires the removal of water. Any moisture in the starting materials, solvents, or from atmospheric exposure will consume the dehydrating agent, leading to an incomplete reaction.

-

Solution:

-

Material Quality: Use anhydrous solvents and ensure your amide precursor is thoroughly dried.

-

Stoichiometry: On a larger scale, it's common to slightly increase the molar equivalents of the dehydrating agent (e.g., from 1.5 eq to 1.8-2.0 eq of POCl₃) to compensate for any trace moisture and headspace humidity.

-

Inert Atmosphere: Always run the reaction under a dry, inert atmosphere (Nitrogen or Argon).

-

-

-

Incorrect Solvent or Concentration:

-

Causality: The reaction is typically run in high-boiling, non-polar aprotic solvents like toluene or xylene. Using a solvent that is too low-boiling may not allow the reaction to reach the necessary activation energy for efficient cyclization. Conversely, if the reaction is too dilute, the intramolecular cyclization can be slow.

-

Solution:

-

Solvent Choice: Toluene or xylene are excellent choices for their high boiling points and ability to azeotropically remove any trace water.

-

Concentration Study: Run a few small-scale experiments to determine the optimal concentration. Typically, a concentration of 0.5 M to 1.0 M for the amide substrate is a good starting point.

-

-

| Parameter | Laboratory Scale (1-10 g) | Pilot Scale (1-10 kg) | Key Considerations for Scale-Up |

| Dehydrating Agent | POCl₃, P₂O₅, PCl₅ | POCl₃ (most common), PPA | POCl₃ is often preferred for its liquid state, making it easier to handle and add at a controlled rate. |

| Solvent | Acetonitrile, Toluene | Toluene, Xylene | High-boiling solvents are crucial for driving the reaction to completion. |

| Temperature | Reflux (80-110 °C) | 80-120 °C (controlled) | Precise temperature control is critical to prevent side product formation. Use a reactor jacket. |

| Typical Yield | 70-85% | 65-80% | A slight drop in yield is expected, but significant drops indicate process control issues. |

Question 2: I'm observing a significant amount of a styrene-like side product after cyclization. Why is this happening and how can it be prevented?

Answer: The formation of a styrene derivative is a known side reaction pathway for the Bischler-Napieralski reaction, proceeding through a retro-Ritter type mechanism. This occurs when the nitrilium ion intermediate, which is key to the cyclization, undergoes elimination instead of the desired intramolecular electrophilic aromatic substitution.

Causality & Prevention:

-

Mechanism: The nitrilium salt intermediate is in equilibrium with the starting materials. If the aromatic ring is not sufficiently electron-rich or if the reaction conditions are too harsh (excessively high temperatures), the intermediate can fragment, leading to the elimination of a nitrile and formation of a stable carbocation, which then collapses to a styrene.

-

Prevention Strategies:

-

Temperature Control: Avoid exceeding the optimal reaction temperature. Run the reaction at the lowest temperature that still provides a reasonable reaction rate.

-

Use of Co-solvent: In some cases, using the corresponding nitrile (e.g., acetonitrile) as a co-solvent can shift the equilibrium away from the retro-Ritter pathway, although this must be balanced with temperature requirements.

-

Alternative Reagents: Consider using milder condensing agents. For example, the use of oxalyl chloride to form an N-acyliminium intermediate has been shown to suppress this side reaction in some systems.

-

Caption: Troubleshooting decision tree for common cyclization issues.

Question 3: The workup and isolation of the product are difficult. The crude product is a dark, sticky solid that is hard to purify. What is a robust procedure for scale-up?

Answer: A challenging workup is often the result of residual acidic reagents and the formation of polymeric byproducts. A carefully designed workup and purification protocol is essential for achieving high purity at scale without resorting to chromatography.

Detailed Workup & Purification Protocol:

-

Quenching:

-

Procedure: Once the reaction is complete (monitored by TLC/HPLC), cool the reaction vessel to 0-10 °C. In a separate vessel, prepare a mixture of ice and water. Slowly and carefully transfer the reaction mixture to the ice/water. This step is highly exothermic and will release HCl gas; ensure adequate ventilation and cooling.

-

Causality: A controlled quench neutralizes the highly reactive POCl₃ and other phosphorus species, preventing further side reactions and degradation of the product upon heating.

-

-

Basification and Extraction:

-

Procedure: After the quench is complete, slowly add a base (e.g., 50% NaOH solution) to the aqueous mixture until the pH is >12. This will neutralize the hydrochloride salt of your dihydroisoquinoline product, allowing it to be extracted. Extract the free base into an organic solvent like dichloromethane (DCM) or toluene.

-

Causality: The product is soluble in organic solvents as a free base. Bringing the pH to a strongly basic level ensures complete deprotonation and maximizes recovery during extraction.

-

-

Oxidation to Isoquinolinone:

-

Procedure: The crude dihydroisoquinoline intermediate can be oxidized to the final isoquinolinone. A common method involves dehydrogenation using a catalyst like Pd/C in a high-boiling solvent or oxidation with an agent like KMnO₄. The choice depends on process safety and cost considerations.

-

-

Purification by Recrystallization:

-

Procedure: The crude this compound can be purified by recrystallization. A solvent screen is highly recommended.

-

Causality: Recrystallization is a highly effective and scalable purification technique that removes impurities based on differences in solubility. Finding the right solvent system is key to maximizing both purity and yield.

-

| Solvent System | Purity Outcome | Yield Recovery | Comments |

| Ethanol/Water | Good to Excellent | Moderate to Good | Often effective for polar impurities. The product may crash out too quickly if cooled too fast. |

| Isopropanol (IPA) | Good | Good | A common choice. Good balance of solubility at high temp and insolubility at low temp. |

| Ethyl Acetate | Moderate to Good | Moderate | Can be effective for less polar impurities. |

| Toluene | Moderate | Poor | Product is often too soluble even at low temperatures. |

Part II: Frequently Asked Questions (FAQs)

Q1: What are the critical process parameters (CPPs) I should monitor during the scale-up of the Bischler-Napieralski reaction?

A1: The most critical parameters are:

-

Temperature: As discussed, this affects reaction rate and side product formation.

-

Reagent Stoichiometry & Addition Rate: Controls the exotherm and ensures the reaction goes to completion.

-

Reaction Time: Monitor by an in-process control (IPC) like HPLC to ensure completion without initiating product degradation.

-

Water Content: Must be strictly controlled in all raw materials.

Q2: Are there alternative, potentially safer or greener, synthetic routes to consider for large-scale production?

A2: Yes, while the Bischler-Napieralski is common, other routes are explored to avoid harsh reagents like POCl₃. The Pictet-Spengler reaction, for example, condenses a β-arylethylamine with an aldehyde or ketone under acidic conditions to form a tetrahydroisoquinoline.[4][5] This can be a milder alternative, though it produces a more reduced ring system that would require more extensive oxidation to reach the isoquinolinone state. Recent advances also focus on catalytic methods, such as rhodium-catalyzed C-H activation/annulation, which can provide isoquinolones directly, though these may not yet be cost-effective for large-scale manufacturing.[6]

Q3: What are the primary safety concerns when running this synthesis at kilogram scale?

A3: The primary hazards are:

-

Use of POCl₃: It is highly corrosive, toxic, and reacts violently with water. All additions and transfers must be done in a closed system with proper personal protective equipment (PPE) and a scrubber to handle HCl gas evolution.

-

Exothermic Reactions: Both the cyclization and the quenching steps are highly exothermic. A failure in cooling or an uncontrolled addition rate can lead to a runaway reaction.[2] Use a reactor with a reliable cooling jacket and have an emergency quenching plan in place.

-

Solvent Handling: Toluene and xylene are flammable and have associated health risks. Ensure proper grounding of equipment and use in a well-ventilated area.

Q4: How can I ensure batch-to-batch consistency?

A4: Consistency comes from tight control over the process.

-

Raw Material Specification: Implement strict quality control on all starting materials and solvents, including purity and water content assays.

-

Standard Operating Procedures (SOPs): Develop detailed, validated SOPs for every step of the process, from reagent charging to final product drying.

-

In-Process Controls (IPCs): Use IPCs (TLC, HPLC, GC) at critical stages to monitor reaction progress and impurity profiles, allowing for adjustments if necessary.

-

Process Understanding: A thorough understanding of the reaction mechanism and the impact of each parameter is the best defense against inconsistency.

References

-

Kuran, B., et al. (2016). SYNTHESIS AND BIOLOGICAL ACTIVITY OF A NOVEL SERIES OF 6,7-DIMETHOXYQUINAZOLINE-2,4(1H,3H)-DIONE DERIVATIVES. Farmacia, 64(5), 733-739. Available at: [Link]

-

Reddy, T.S., et al. (2023). Total Synthesis of Small Molecule Natural Product: 7‑Hydroxy-6-methoxyquinolin-2(1H)‑one, Its Variants, and Quinolin-2-yl Esters. ACS Omega. Available at: [Link]

- CN111333494A - Synthetic method of 6-methoxy-1-tetralone. Google Patents.

- CN110845410A - Method for preparing 6, 7-dimethoxy-3, 4-dihydroisoquinoline hydrochloride by one-pot method. Google Patents.

-

Gimbert, Y., et al. (2023). Diastereoselective Synthesis of (-)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. Molecules, 28(8), 3357. Available at: [Link]

-

Alam, M.J., et al. (2022). Green Synthesis of Oxoquinoline-1(2H)-Carboxamide as Antiproliferative and Antioxidant Agents: An Experimental and In-Silico Approach to High Altitude Related Disorders. Molecules, 27(1), 309. Available at: [Link]

-

Gimbert, Y., et al. (2023). Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. National Institutes of Health. Available at: [Link]

-

Osyanin, V. A., et al. (2011). Reactions of 6,7-dimethoxy- 3,4-dihydroisoquinoline with o-quinone methides. Chemistry of Heterocyclic Compounds, 47(7), 844-850. Available at: [Link]

-

De Luca, L., et al. (2020). 6,7-Dimethoxy-2-phenethyl-1,2,3,4-tetrahydroisoquinoline amides and corresponding ester isosteres as multidrug resistance reversers. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 974-992. Available at: [Link]

-

Gimbert, Y., et al. (2023). Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. ResearchGate. Available at: [Link]

-

ResearchGate. (n.d.). Optimization of reaction conditions for the synthesis of compound 6. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Bischler-Napieralski Reaction. Available at: [Link]

-

Wikipedia. (n.d.). Bischler–Napieralski reaction. Available at: [Link]

-

Varjão, J., et al. (2021). The Pictet-Spengler Reaction Updates Its Habits. Molecules, 26(11), 3334. Available at: [Link]

-

Royal Society of Chemistry. (2024). Isolation, biological activity, and synthesis of isoquinoline alkaloids. Available at: [Link]

-

Cambridge University Press. (n.d.). Pictet-Spengler Isoquinoline Synthesis. Available at: [Link]

-

HWS Labortechnik. (n.d.). From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis. Available at: [Link]

-

Crow, J. M. (2012). When it comes to scaling up organic synthesis, it pays to think small. Chemistry World. Available at: [Link]

-

Jackson, K. E., et al. (2022). A Catalytic Asymmetric Pictet–Spengler Platform as a Biomimetic Diversification Strategy toward Naturally Occurring Alkaloids. Journal of the American Chemical Society, 144(34), 15511-15520. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of isoquinolones. Available at: [Link]

- US6967209B2 - Processes for preparing 6-hydroxy-3,4-dihydroquinolinone, cilostazol and N-(4-methoxyphenyl)-3-chloropropionamide. Google Patents.

-

Royal Society of Chemistry. (n.d.). Synthesis of isoquinolones by visible-light-induced deaminative [4+2] annulation reactions. Available at: [Link]

-

University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. Available at: [Link]

Sources

- 1. 6,7-Dimethoxy-2-phenethyl-1,2,3,4-tetrahydroisoquinoline amides and corresponding ester isosteres as multidrug resistance reversers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis - HWS Labortechnik MainzHWS Labortechnik Mainz [hws-mainz.de]

- 3. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Pictet-Spengler Isoquinoline Synthesis (Chapter 46) - Name Reactions in Organic Synthesis [cambridge.org]

- 6. Isoquinolone synthesis [organic-chemistry.org]

Validation & Comparative

A Comparative Analysis of 6,7-Dimethoxyisoquinolin-1(2H)-one and Other Bioactive Isoquinoline Scaffolds

For Researchers, Scientists, and Drug Development Professionals

The isoquinoline core, a heterocyclic aromatic compound, is a privileged scaffold in medicinal chemistry, forming the backbone of numerous natural alkaloids and synthetic molecules with a wide array of pharmacological activities.[1][2][3] These activities span from anticancer and antimicrobial to anti-inflammatory and vasorelaxant effects.[1][4][5] This guide provides an in-depth comparison of 6,7-Dimethoxyisoquinolin-1(2H)-one, a key synthetic intermediate and a bioactive molecule in its own right, against other prominent isoquinoline derivatives. We will delve into their comparative biological activities, supported by experimental data, and explore the underlying structure-activity relationships that govern their therapeutic potential.

Introduction to the Isoquinoline Framework

The isoquinoline structure, consisting of a fused benzene and pyridine ring, is a cornerstone in the development of therapeutic agents.[1][2] Its derivatives are found in many clinically significant drugs, including the analgesic morphine, the antibacterial agent berberine, and the vasodilator papaverine.[1][3] The biological versatility of isoquinolines stems from the scaffold's ability to be functionalized at various positions, allowing for the fine-tuning of its interaction with diverse biological targets such as enzymes and receptors.[4][6]

Profile of this compound

This compound and its related structures, such as 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline, serve as crucial building blocks in the synthesis of more complex pharmaceutical agents.[7][8] The 6,7-dimethoxy substitution pattern is a recurring motif in many bioactive isoquinoline alkaloids and is often associated with specific pharmacological effects. While primarily valued as a synthetic intermediate, this scaffold has been investigated for its own biological properties, contributing to the broader understanding of isoquinoline pharmacology.

Comparative Analysis by Biological Activity

The true value of a scaffold is realized through its biological efficacy. Here, we compare this compound and its derivatives with other well-characterized isoquinolines across key therapeutic areas.

Phosphodiesterase (PDE) Inhibition

Phosphodiesterases are a family of enzymes that regulate intracellular signaling pathways by hydrolyzing cyclic nucleotides like cAMP and cGMP. Their inhibition can lead to a range of therapeutic effects, including vasodilation and anti-inflammatory responses.

Key Comparators: Papaverine, a naturally occurring benzylisoquinoline alkaloid, is a known non-selective PDE inhibitor used as a vasodilator.[9][10] Synthetic isoquinolinone derivatives have also been developed as potent and selective PDE5 inhibitors for conditions like erectile dysfunction.[11]

Discussion: The 6,7-dimethoxy substitution is a feature shared by papaverine, which contributes to its smooth muscle relaxant properties.[9] Research into synthetic 4-aryl-1-isoquinolinone derivatives has shown that modifications to the core structure can yield highly potent and selective PDE5 inhibitors, with some compounds exhibiting IC50 values in the low nanomolar range.[11] For instance, the compound methyl 2-(4-aminophenyl)-1,2-dihydro-1-oxo-7-(2-pyridinylmethoxy)-4-(3,4,5-trimethoxyphenyl)-3-isoquinoline carboxylate dihydrochloride demonstrated an impressive IC50 of 1.0 nM for PDE5.[11] This highlights the potential for isoquinolinone-based scaffolds, including those with the 6,7-dimethoxy pattern, to be optimized for potent and selective enzyme inhibition.

Table 1: Comparative PDE5 Inhibitory Activity of Select Isoquinoline Derivatives

| Compound | Structure | Target | IC50 (nM) | Source |

| Compound 36a | 4-aryl-1-isoquinolinone derivative | PDE5 | 1.0 | [11] |

| Sildenafil | N/A | PDE5 | Reference | [12] |

| Papaverine | Benzylisoquinoline | Non-selective PDE | Micromolar range | [10] |

Anticancer and Cytotoxic Activity

Isoquinoline alkaloids are a significant class of natural products with demonstrated anticancer properties.[13][14] They exert their effects through various mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways.[15]

Key Comparators: Berberine, a well-studied isoquinoline alkaloid, exhibits broad-spectrum anticancer activity against various cancer cell lines, including melanoma, osteosarcoma, and colorectal cancer.[5][16][17] Naphthylisoquinoline alkaloids have also shown potent cytotoxicity against pancreatic cancer cells.[3]

Discussion: Berberine's anticancer effects are multi-faceted, involving the induction of DNA damage and apoptosis in cancer cells.[17] It has been shown to inhibit the migration of melanoma cells by downregulating COX-2 and prostaglandin E2 receptors.[16] While specific cytotoxic data for this compound is less prevalent in the literature, related tetrahydroisoquinoline derivatives have shown inhibitory effects on various cancer cell lines, including ovarian and breast cancer.[18] The structure-activity relationship studies of naphthylisoquinoline alkaloids indicate that the substitution pattern on the isoquinoline ring is crucial for their cytotoxic activity.[3] This suggests that the this compound scaffold could be a valuable starting point for the development of novel anticancer agents.

Table 2: Comparative Cytotoxicity of Select Isoquinoline Alkaloids

| Compound/Extract | Cell Line | IC50 (µg/mL) | Source |

| Chelidonium majus extract | PANC-1 | 20.7 | [19] |

| Chelidonium majus extract | HT-29 | 20.6 | [19] |

| Berberine | MG-63 (Osteosarcoma) | Concentration-dependent apoptosis | [17] |

Vasorelaxant Activity

The ability to relax vascular smooth muscle is a key therapeutic property for treating conditions like hypertension and vasospasms. Several isoquinoline derivatives have been identified as potent vasorelaxants.

Key Comparators: Papaverine is a classic example of an isoquinoline-based vasodilator.[9] Other benzylisoquinoline and bisbenzylisoquinoline alkaloids have also demonstrated significant vasorelaxant effects on rat aortic arteries.[20]

Discussion: The vasorelaxant effects of some isoquinoline alkaloids are mediated through the release of nitric oxide (NO) from endothelial cells and the inhibition of calcium channels.[20][21] The structural features of these molecules, including the nature and position of substituents on the isoquinoline core, play a critical role in their activity. While direct vasorelaxant data on this compound is limited, its structural similarity to the core of papaverine suggests potential in this area. Further investigation is warranted to explore its effects on vascular tone and the underlying mechanisms.

Structure-Activity Relationship (SAR) Insights

The diverse biological activities of isoquinoline derivatives are intrinsically linked to their structural features. The substitution pattern on the aromatic rings and the nature of the substituent at the C1 position are particularly important.

-

The 6,7-Dimethoxy Pattern: This substitution is prevalent in many bioactive isoquinolines, including papaverine. It appears to be a key contributor to activities such as PDE inhibition and vasodilation.

-

The C1 and N2 Positions: The substituent at the C1 position significantly influences the pharmacological profile. For example, a benzyl group at C1 is characteristic of papaverine, while in other derivatives, this position can be part of a more complex ring system. The N2 position of the isoquinolinone ring offers another point for modification, which has been exploited to create potent PDE5 inhibitors.[11]

-

Aromatization and Saturation: The degree of saturation in the pyridine ring (isoquinoline vs. tetrahydroisoquinoline) also impacts biological activity. Tetrahydroisoquinolines often exhibit different receptor binding profiles compared to their aromatic counterparts.[4]

Caption: Structure-Activity Relationship (SAR) of the isoquinoline scaffold.

Featured Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

To provide a practical context for comparing the anticancer activity of isoquinoline derivatives, a standard protocol for the MTT assay is detailed below. This assay is a colorimetric method for assessing cell viability.[22][23]

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases.[23] The amount of formazan produced is proportional to the number of viable cells.[22]

Step-by-Step Methodology:

-

Cell Seeding: Seed cancer cells (e.g., MG-63, A375) in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere for 24 hours.[24]

-

Compound Treatment: Prepare serial dilutions of the test isoquinoline compounds (e.g., this compound, berberine) in culture medium. Replace the existing medium with the medium containing the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).[24]

-

MTT Addition: After the incubation period, add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well to achieve a final concentration of 0.45-0.5 mg/mL.[25]

-

Incubation: Incubate the plate for 1.5 to 4 hours at 37°C, allowing the formazan crystals to form.[24][25]

-

Solubilization: Carefully remove the MTT-containing medium and add 100-150 µL of a solubilizing agent (e.g., DMSO, isopropanol with HCl) to each well to dissolve the formazan crystals.[24][25]

-

Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 490-570 nm using a microplate reader.[24] A reference wavelength of around 630 nm can be used to subtract background absorbance.[22]

-

Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Caption: Workflow for the in vitro MTT cytotoxicity assay.

Conclusion and Future Directions

This compound represents a valuable scaffold within the broader family of isoquinoline derivatives. While its primary role has been as a synthetic intermediate, its structural features, particularly the 6,7-dimethoxy pattern, are shared with highly active molecules like papaverine. Comparative analysis with potent agents such as berberine and synthetic PDE inhibitors reveals the immense therapeutic potential that can be unlocked through strategic modification of the isoquinoline core.

Future research should focus on synthesizing and screening a library of derivatives based on the this compound scaffold. By exploring substitutions at the N2 and C4 positions, it may be possible to develop novel compounds with enhanced potency and selectivity for targets such as phosphodiesterases or specific cancer-related kinases. Such efforts will continue to solidify the position of isoquinolines as a truly privileged scaffold in the ongoing quest for new and effective medicines.

References

- The Anticancer Effect of Natural Plant Alkaloid Isoquinolines. PubMed.

- Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. Semantic Scholar.

- 6,7-dimethoxy-1,4-dihydro-3(2H)-isoquinolinone. LookChem.

- Isoquinoline derivatives and its medicinal activity. Innovare Academic Sciences.

- Recent Advances in Synthetic Isoquinoline-Based Deriv

- 2-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)quinoline-3-carbonitrile. Smolecule.

- Isolation, biological activity, and synthesis of isoquinoline alkaloids. RSC Publishing.

- PAPAVERINE | 58-74-2. ChemicalBook.

- Comparison of Anticancer Activity and HPLC-DAD Determination of Selected Isoquinoline Alkaloids from Thalictrum foetidum, Berberis sp. and Chelidonium majus Extracts. PMC - NIH.

- 2-[(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methyl]-6-(2-methoxyphenyl)pyridazin-3(2H)-one. Smolecule.

- Synthesis of Quinoline Derivatives: Discovery of a Potent and Selective Phosphodiesterase 5 Inhibitor for the Treatment of Alzheimer's disease. PubMed Central.

- 6,7-Dihydroxy-1,2,3,4-tetrahydroisoquinoline. PubChem.

- SYNTHESIS AND BIOLOGICAL ACTIVITY OF A NOVEL SERIES OF 6,7-DIMETHOXYQUINAZOLINE-2,4(1H,3H)

- Isoquinolines alkaloids and cancer metabolism: Pathways and targets to novel chemotherapy.

- A Natural Isoquinoline Alkaloid With Antitumor Activity: Studies of the Biological Activities of Berberine. PMC - PubMed Central.

- Biologically Active Isoquinoline Alkaloids covering 2014-2018. PMC - PubMed Central.

- Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans. RSC Publishing.

- Vasorelaxant effect of isoquinoline derivatives from two species of Popowia perakensis and Phaeanthus crassipetalus on r

- Total Synthesis of Small Molecule Natural Product: 7‑Hydroxy-6-methoxyquinolin-2(1H)‑one, Its Variants, and Quinolin-2-yl Esters. PMC - NIH.

- In Vitro Phosphodiesterase-5 (PDE-5) Inhibitory Assay. Bio-protocol.

- Diastereoselective Synthesis of (–)

- The Anticancer Effect of Natural Plant Alkaloid Isoquinolines. PMC - PubMed Central - NIH.

- Novel, potent, and selective phosphodiesterase 5 inhibitors: synthesis and biological activities of a series of 4-aryl-1-isoquinolinone deriv

- MTT assay protocol. Abcam.

- The Construction and Application of a New Screening Method for Phosphodiesterase Inhibitors. MDPI.

- Mitochondrially Targeted Effects of Berberine on K1735-M2 Mouse Melanoma Cells.

- Structure activity relationships of quinoline-containing c-Met inhibitors. PubMed.

- Vasorelaxant effect of isoquinoline derivatives from two species of Popowia perakensis and Phaeanthus crassipetalus on rat aortic artery.

- MTT (Assay protocol). Protocols.io.

- Papaverine: A Miraculous Alkaloid from Opium and Its Multimedicinal Applic

- Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). MDPI.

- Potent In Vitro Phosphodiesterase 1 Inhibition of Flavone Isolated

- Cell Viability Assays. NCBI Bookshelf - NIH.

- Method for preparing 6, 7-dimethoxy-3, 4-dihydroisoquinoline hydrochloride by one-pot method.

- Structure-Activity Relationships of Substituted 2,3,4,4a,5,10b-Hexahydro-benz[h]isoquinoline-6(1H)-ones as 5-HT2C Receptor Antagonists.

- Developing a phosphodiesterase-5 inhibitor assay to detect counterfeit drugs adulter

- Berberine, an isoquinoline alkaloid, inhibits melanoma cancer cell migration by reducing the expressions of cyclooxygenase-2, prostaglandin E₂ and prostaglandin E₂ receptors. PubMed.

- Cytotoxicity MTT Assay Protocols and Methods.

- MTT Proliferation Assay Protocol.

- Application Notes and Protocols for PDE5-IN-11 In Vitro Assay. Benchchem.

- Structure-Aided Identification and Optimization of Tetrahydro-isoquinolines as Novel PDE4 Inhibitors Leading to Discovery of an Effective Antipsoriasis Agent.

- Papaverine hydrochloride. Chem-Impex.

- Berberine induces apoptosis and DNA damage in MG-63 human osteosarcoma cells. NIH.

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. wisdomlib.org [wisdomlib.org]

- 3. Biologically Active Isoquinoline Alkaloids covering 2014-2018 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A Natural Isoquinoline Alkaloid With Antitumor Activity: Studies of the Biological Activities of Berberine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Isolation, biological activity, and synthesis of isoquinoline alkaloids - Natural Product Reports (RSC Publishing) DOI:10.1039/D4NP00023D [pubs.rsc.org]

- 7. lookchem.com [lookchem.com]

- 8. Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives [mdpi.com]

- 9. Papaverine: A Miraculous Alkaloid from Opium and Its Multimedicinal Application - PMC [pmc.ncbi.nlm.nih.gov]

- 10. chemimpex.com [chemimpex.com]

- 11. Novel, potent, and selective phosphodiesterase 5 inhibitors: synthesis and biological activities of a series of 4-aryl-1-isoquinolinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis of Quinoline Derivatives: Discovery of a Potent and Selective Phosphodiesterase 5 Inhibitor for the Treatment of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The Anticancer Effect of Natural Plant Alkaloid Isoquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. The Anticancer Effect of Natural Plant Alkaloid Isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Berberine, an isoquinoline alkaloid, inhibits melanoma cancer cell migration by reducing the expressions of cyclooxygenase-2, prostaglandin E₂ and prostaglandin E₂ receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Berberine induces apoptosis and DNA damage in MG-63 human osteosarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Buy 2-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)quinoline-3-carbonitrile [smolecule.com]

- 19. Comparison of Anticancer Activity and HPLC-DAD Determination of Selected Isoquinoline Alkaloids from Thalictrum foetidum, Berberis sp. and Chelidonium majus Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Vasorelaxant effect of isoquinoline derivatives from two species of Popowia perakensis and Phaeanthus crassipetalus on rat aortic artery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. MTT assay protocol | Abcam [abcam.com]

- 23. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 24. MTT (Assay protocol [protocols.io]

- 25. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

A Spectroscopic Guide to Differentiating Isoquinoline and Its Isomers

Abstract